6-Chloro-2-iodo-3-isopropoxypyridine chemical structure and properties
6-Chloro-2-iodo-3-isopropoxypyridine chemical structure and properties
Topic: 6-Chloro-2-iodo-3-isopropoxypyridine: Chemical Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
6-Chloro-2-iodo-3-isopropoxypyridine (CAS: 1865523-70-1) is a high-value heterocyclic building block characterized by its orthogonal halogen reactivity . This trisubstituted pyridine scaffold features a highly reactive iodide at position C2, a less reactive chloride at position C6, and an electron-donating isopropoxy group at position C3.
This specific substitution pattern allows for site-selective functionalization , making it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly KRAS G12C inhibitors (e.g., structural analogs of Sotorasib/Adagrasib) and type II kinase inhibitors. The isopropoxy moiety serves as a lipophilic handle, optimizing the pharmacokinetic profile (LogP/LogD) of the final drug candidate while occupying hydrophobic pockets in target proteins.
Chemical Structure & Physicochemical Properties
The molecule’s utility stems from the electronic differentiation between the C2 and C6 positions. The C2-iodine bond is significantly weaker and more prone to oxidative addition by transition metals (Pd, Ni) than the C6-chlorine bond, enabling sequential cross-coupling strategies.
| Property | Value |
| IUPAC Name | 6-Chloro-2-iodo-3-(propan-2-yloxy)pyridine |
| CAS Number | 1865523-70-1 |
| Molecular Formula | |
| Molecular Weight | 297.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 2 (Isopropoxy group) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
Synthesis Protocol: O-Alkylation Strategy
The most robust synthetic route proceeds via the O-alkylation of 6-chloro-2-iodo-3-hydroxypyridine . This protocol ensures high regioselectivity for the oxygen atom over the pyridine nitrogen, minimizing the formation of the N-alkylated pyridone byproduct.
Reagents & Materials
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Precursor: 6-Chloro-2-iodo-3-hydroxypyridine (CAS 188057-26-3)
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step Methodology
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Preparation: Charge a flame-dried reaction vessel with 6-chloro-2-iodo-3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: is preferred over to suppress N-alkylation due to the "cesium effect" (increased solubility and softer cation). -
Alkylation: Dropwise add 2-bromopropane (1.2 equiv).
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for the consumption of the starting phenol (
). -
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 10–20% EtOAc.
Reactivity Profile: Orthogonal Functionalization
The core value of this scaffold is the ability to differentiate between the C2 and C6 positions.
-
Site A (C2-Iodo): The "Soft" Electrophile. Reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille) at low temperatures (RT to 60°C).
-
Site B (C6-Chloro): The "Hard" Electrophile. Reacts under more forcing conditions (high temperature, specialized ligands) or via Nucleophilic Aromatic Substitution (
) if the ring is sufficiently electron-deficient.
Mechanistic Workflow: Sequential Coupling
The following diagram illustrates the logical flow of building complex heterocycles from this scaffold.
Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C2-I and C6-Cl.
Applications in Drug Discovery
A. KRAS G12C Inhibitor Scaffolds
This molecule is structurally homologous to intermediates used in the synthesis of Sotorasib (AMG 510) and its analogs.
-
Mechanism: The 2-position is often coupled to a rigid bicyclic core (e.g., pyrido[2,3-d]pyrimidine), while the 3-isopropoxy group fills the cryptic pocket (H95/Y96/Q99 region) of the KRAS protein, providing hydrophobic anchoring.
-
Advantage: The isopropoxy group is metabolically more stable than a methoxy group and prevents rapid O-dealkylation by cytochrome P450 enzymes.
B. Synthesis of Fused Heterocycles
The scaffold is a precursor for pyrido[2,3-d]pyrimidines .
-
Amination: Displacement of the C6-Cl with an amine (e.g., methylamine).
-
Cyclization: If the C2 position is functionalized with an ester or nitrile, the ring can be closed to form the second pyrimidine ring, creating a bicyclic kinase inhibitor core.
Safety and Handling
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Hazards: Like many halogenated pyridines, this compound is likely a skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).
-
Sensitization: Halogenated heterocycles can be skin sensitizers. Handle in a fume hood with nitrile gloves.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Light sensitive (iodide bond can undergo photolysis over time).
References
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ChemicalBook. (2025). 6-Chloro-2-iodo-3-hydroxypyridine - Safety Data Sheet. Retrieved from
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BLD Pharm. (2025). 6-Chloro-2-iodo-3-propoxypyridine Product Page. Retrieved from
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National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23433158 (6-Chloro-2-iodo-3-hydroxypyridine). Retrieved from
-
Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[1] (Contextual reference for KRAS inhibitor scaffolds). Retrieved from
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Shingare, R., et al. (2025).[2][3] Catalyst Free Synthesis of Novel 6-Chloro-3-Isopropyl-1-Methylpyrimidine-2,4(1H,3H)-Dione Derivatives. Rasayan Journal of Chemistry. Retrieved from
